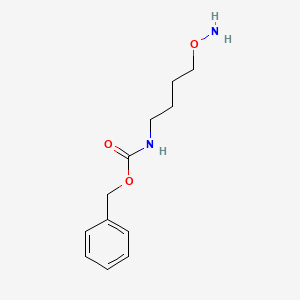

Benzyl (4-aminooxybutyl)carbamate

Description

Contextualization within Carbamate (B1207046) Chemistry and Aminooxy Functionalization

Carbamates, with the general structure R₂NC(O)OR', are esters of carbamic acid. wikipedia.org They are known for their stability and are a common functional group in many approved drugs and are also used extensively as protecting groups in organic synthesis. nih.govnih.gov The carbamate group in Benzyl (B1604629) (4-aminooxybutyl)carbamate provides a stable linkage that can withstand a variety of reaction conditions. ijacskros.com

The other key functional group, the aminooxy group (-ONH₂), is a powerful tool for bioconjugation. It reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage. nih.govbroadpharm.com This reaction, known as oxime ligation, is highly efficient and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules like proteins and peptides. nih.govmdpi.com The stability of the resulting oxime bond is a significant advantage over other imine-based linkages. nih.gov

Historical Perspective of Carbamate-Based Protecting Groups and Reactive Handles

The use of carbamates as protecting groups for amines dates back to the early 20th century. In the 1930s, Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a protecting group for amines in peptide synthesis. numberanalytics.comwikipedia.org This was a revolutionary development that allowed for the controlled, stepwise synthesis of peptides for the first time. wikipedia.org The Cbz group, a type of carbamate, effectively masks the nucleophilicity of the amine, preventing it from participating in unwanted side reactions. total-synthesis.comorganic-chemistry.org It is stable under many conditions but can be readily removed by catalytic hydrogenation. ijacskros.commasterorganicchemistry.com

Over the years, other carbamate-based protecting groups have been developed, each with its own unique cleavage conditions, allowing for "orthogonal" protection strategies where one group can be removed without affecting another. organic-chemistry.orgmasterorganicchemistry.com This has been crucial for the synthesis of complex molecules. numberanalytics.com

Significance of the Benzyl (4-aminooxybutyl)carbamate Scaffold in Synthetic and Chemical Biology Methodologies

The this compound scaffold combines the historical utility of the Cbz protecting group with the modern bioconjugation capabilities of the aminooxy group. This bifunctional nature makes it a valuable tool for a variety of applications:

Bioconjugation: The aminooxy group allows for the specific attachment of the linker to molecules containing an aldehyde or ketone. nih.gov This is particularly useful for labeling proteins, peptides, and other biomolecules with probes, tags, or drugs. nih.govnih.gov The development of catalysts like m-phenylenediamine (B132917) has further increased the efficiency of oxime ligation. acs.org

Linker for PROTACs: In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) are molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target. Bifunctional linkers are a critical component of PROTACs, and aminooxy-containing linkers like this compound are being explored for this purpose. medchemexpress.com

Surface Modification: The aminooxy group can be used to immobilize molecules onto surfaces that have been functionalized with aldehydes or ketones. nih.gov

Drug Delivery: The ability to link different molecular fragments makes this scaffold relevant in the development of antibody-drug conjugates (ADCs), where a potent drug is attached to an antibody that targets a specific cell type. d-nb.infonih.gov

The structure of this compound allows for a two-step process. First, the aminooxy group can be reacted with a molecule of interest. Then, the Cbz group can be removed to reveal a primary amine, which can then be further functionalized. This versatility makes it a powerful building block in the construction of complex molecular architectures.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C₁₂H₁₈N₂O₃ | 254.28 | Carbamate, Aminooxy, Benzyl |

| Benzyl carbamate | C₈H₉NO₂ | 151.17 | Carbamate, Benzyl |

| Benzyl N-(4-hydroxybutyl)carbamate | C₁₂H₁₇NO₃ | 223.27 | Carbamate, Benzyl, Hydroxyl |

Note: The data in this table is based on publicly available information. wikipedia.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-aminooxybutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c13-17-9-5-4-8-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLVLQDUYLDUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701198186 | |

| Record name | Carbamic acid, N-[4-(aminooxy)butyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359993-60-4 | |

| Record name | Carbamic acid, N-[4-(aminooxy)butyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1359993-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[4-(aminooxy)butyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of Benzyl 4 Aminooxybutyl Carbamate

Reactivity of the Aminooxy Group in Targeted Bioconjugation

The aminooxy group (R-O-NH₂) is a powerful tool for chemical biology and bioconjugation due to its unique reactivity profile. biotium.com Possessing a strong alpha-effect, alkoxyamines are highly nucleophilic and react chemoselectively with aldehydes and ketones under mild conditions. nih.govnih.gov This specific reactivity allows for the targeted labeling of biomolecules, such as glycoproteins and polysaccharides, which can be chemically or enzymatically modified to display carbonyl groups. biotium.comnih.gov

The primary reaction of the aminooxy group is its condensation with an aldehyde or a ketone to form a stable oxime bond (R-O-N=CR'R''). nih.govinterchim.frrsc.org This reaction, often referred to as oxime ligation, is highly efficient and proceeds under mild aqueous conditions, typically at a pH range of 4 to 7, with water as the only byproduct. nih.govnih.gov The resulting oxime linkage is significantly more stable towards hydrolysis compared to other imine-based linkages like hydrazones, making it ideal for constructing robust bioconjugates. biotium.comnih.gov

The reaction mechanism begins with a proton-catalyzed nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon. nih.gov This forms a tetrahedral hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to yield the final oxime product. nih.gov The high chemoselectivity of this reaction means it can be performed in the presence of other functional groups without the need for protecting groups. nih.gov

The rate of oxime formation is influenced by several factors, including pH, the nature of the carbonyl compound, and the presence of catalysts. nih.govrsc.org The reaction is generally slow at neutral pH but can be significantly accelerated by operating under slightly acidic conditions (pH 4-5) or by using nucleophilic catalysts. rsc.orgresearchgate.net Aniline (B41778) and its derivatives, such as m-phenylenediamine (B132917) (mPDA), are commonly used catalysts that operate by forming a more reactive protonated Schiff base intermediate, thereby speeding up the rate-limiting dehydration step. nih.govnih.govresearchgate.net Studies have shown that mPDA can be up to 15 times more efficient than aniline, partly due to its greater aqueous solubility, which allows for its use at higher concentrations. nih.gov

The reactivity of the carbonyl partner is also a key determinant of reaction kinetics. Aldehydes are generally more reactive than ketones. For instance, the observed rate constant for the oxime ligation of an aminooxy-dansyl compound with an aldehyde (citral) was over 500 times greater than with a ketone (2-pentanone) under similar catalytic conditions. nih.gov

| Carbonyl Compound | Catalyst (Concentration) | Observed Rate Constant (kobs, M⁻¹s⁻¹) | Reference |

| Citral (aldehyde) | Aniline (50 mM) | 48.6 | nih.gov |

| 2-Pentanone (ketone) | Aniline (100 mM) | 0.082 | nih.gov |

Thermodynamically, the oxime bond is highly stable. nih.gov The stability can be influenced by the substituents on both the carbonyl compound and the alkoxyamine. For example, oximes formed from aromatic aldehydes and α-oxo acids tend to be more stable than those formed from simple ketones like acetone. nih.gov The reversible nature of the oxime bond can be exploited under specific conditions, such as in the presence of an acid catalyst and an excess of a competitive aminooxy or carbonyl compound, which is a key feature for creating dynamic covalent materials. rsc.org

Transformations of the Carbamate (B1207046) Functionality

The benzyl (B1604629) carbamate (Cbz) group in Benzyl (4-aminooxybutyl)carbamate serves as a robust protecting group for the primary amine. acs.orgsynarchive.com This functionality can undergo specific transformations to either introduce further complexity or to release the free amine for subsequent reactions.

While the Cbz group itself is generally stable, the carbamate nitrogen can be functionalized under certain conditions. N-alkylation of carbamates can be achieved using alkyl halides in the presence of a base. researchgate.net A mild and selective method employs cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI) to facilitate the reaction, allowing for the introduction of various aliphatic and aromatic alkyl groups in high yields. researchgate.netepa.gov

A more advanced strategy, termed "extrusive alkylation," allows for the conversion of a secondary amine, protected as a carbamate, directly into a tertiary amine. nih.govacs.org This one-pot process involves the cleavage of the carbamate followed by N-alkylation, effectively extruding CO₂ and forming a new C-N bond. nih.gov This method provides a step-economical approach to complex amine synthesis, avoiding separate deprotection and alkylation steps. acs.org

The removal of the Cbz group to deprotect the amine is a common and well-established transformation in organic synthesis. organic-chemistry.org This cleavage can be accomplished through several methods, allowing for the selective unmasking of the amine functionality when required.

The most common method for Cbz deprotection is catalytic hydrogenolysis. synarchive.com This involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). synarchive.comcommonorganicchemistry.com The reaction is clean and efficient, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts.

Alternative methods are available for substrates that are sensitive to hydrogenation conditions. organic-chemistry.orgorganic-chemistry.org These include:

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as aluminum chloride (AlCl₃), can effectively remove the Cbz group. organic-chemistry.org

Nucleophilic Cleavage: Certain nucleophiles can deprotect Cbz-protected amines. A protocol using 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide at elevated temperatures has been shown to be effective for substrates with sensitive functionalities. organic-chemistry.orgorganic-chemistry.org

Fluoride-Based Reagents: Tetrabutylammonium fluoride (B91410) (TBAF) in THF has also been reported as a mild reagent for removing carbamate protecting groups. organic-chemistry.org

| Deprotection Reagent/System | Solvent | Temperature | Reference |

| H₂ / Pd/C | Methanol (MeOH) | Room Temperature | synarchive.com |

| H₂ / Pd(OH)₂ | Methanol (MeOH) | Room Temperature | synarchive.com |

| HCO₂NH₄ / Pd | Methanol (MeOH) | Room Temperature | synarchive.com |

| AlCl₃ | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temperature | organic-chemistry.org |

| 2-Mercaptoethanol / K₃PO₄ | N,N-Dimethylacetamide (DMA) | 75 °C | organic-chemistry.orgorganic-chemistry.org |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Not specified | organic-chemistry.org |

Chemical Modifications of the Butyl Spacer

The butyl spacer in this compound provides a defined spatial separation between the two reactive ends of the molecule. In the context of bifunctional molecules like PROTACs or other chemical probes, the nature and length of this linker are critical determinants of biological activity. nih.govmdpi.comdundee.ac.uk While direct modifications to the butyl chain of this specific compound are not extensively documented, general principles of linker chemistry can be applied to strategize its derivatization.

The length of the alkyl chain is a key parameter that is often optimized in the development of bifunctional molecules. acs.org Altering the linker length can significantly impact the efficacy of a PROTAC, for example, by affecting the geometry of the ternary complex formed between the target protein, the E3 ligase, and the PROTAC itself. Therefore, analogues of this compound with shorter (e.g., ethyl, propyl) or longer (e.g., pentyl, hexyl) alkyl chains are commonly synthesized to explore the structure-activity relationship.

Furthermore, the composition of the spacer can be modified to improve physicochemical properties such as solubility and cell permeability. A common strategy involves replacing simple alkyl chains with polyethylene (B3416737) glycol (PEG) units. acs.org Incorporating hydrophilic PEG linkers can enhance the aqueous solubility of the molecule, which is often a desirable trait for biological applications. nih.govacs.org Other modifications could include introducing rigidity or flexibility through the incorporation of cyclic structures or different functional groups along the chain, although this would require a de novo synthesis of the linker rather than a modification of the pre-existing butyl spacer. acs.org

Introduction of Additional Functional Groups for Scaffold Diversification

The bifunctional nature of this compound, possessing a protected primary amine at one terminus and a reactive aminooxy group at the other, allows for a wide range of strategies to introduce additional functional groups, thereby enabling significant scaffold diversification. The distinct reactivity of these two functional groups can be exploited for selective modifications.

The primary aminooxy group is a potent nucleophile that readily undergoes chemoselective ligation with aldehydes and ketones to form stable oxime ethers. nih.goviris-biotech.denih.govacs.org This reaction, often referred to as oxime ligation, is highly efficient and proceeds under mild conditions, making it a cornerstone for bioconjugation and the introduction of a vast array of functional moieties. iris-biotech.de For instance, aldehydes or ketones bearing fluorescent dyes, biotin (B1667282), peptides, or other reporter groups can be readily conjugated to this compound.

Furthermore, the resulting oxime bond can be subjected to further chemical transformations. A notable example is the reduction of the oxime to the corresponding hydroxylamine (B1172632) ether via reductive amination. nih.gov This transformation not only stabilizes the linkage but also provides a secondary amine that can be further functionalized, for example, by acylation or alkylation, opening up another avenue for scaffold diversification.

On the other end of the molecule, the benzyl carbamate (Cbz) group serves as a well-established protecting group for the primary amine. wikipedia.orgmasterorganicchemistry.com The removal of the Cbz group, typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or by treatment with Lewis acids, unmasks the primary amine. masterorganicchemistry.comorganic-chemistry.org This newly liberated amine can then be functionalized through various standard amine chemistries, including acylation with activated carboxylic acids or sulfonyl chlorides, and alkylation with alkyl halides, to introduce a diverse set of substituents.

The orthogonal nature of the aminooxy and the Cbz-protected amine allows for a stepwise functionalization strategy. One terminus can be modified while the other remains protected, and vice-versa, providing precise control over the final structure of the derivatized scaffold.

| Functionalization Strategy | Reagents and Conditions | Resulting Functional Group | Reference |

| Oxime Ligation | Aldehyde or Ketone, mild acidic or basic conditions | Oxime Ether | nih.goviris-biotech.denih.gov |

| Reductive Amination of Oxime | Sodium cyanoborohydride | Substituted Hydroxylamine Ether | nih.gov |

| Cbz Deprotection | H₂, Pd/C or Lewis Acids | Primary Amine | masterorganicchemistry.comorganic-chemistry.org |

| Amine Acylation | Acyl Halides, Anhydrides | Amide | N/A |

| Amine Alkylation | Alkyl Halides | Secondary or Tertiary Amine | N/A |

Chain Elongation and Shortening Strategies

Modification of the four-carbon alkyl chain of this compound provides another layer of structural diversity. Both elongation and shortening of this linker region can be achieved through established synthetic organic methodologies, often by utilizing different starting materials in the synthesis of the core scaffold.

Chain Elongation strategies typically involve starting with a longer α,ω-diol. For example, to synthesize a six-carbon chain analogue, 1,6-hexanediol (B165255) could be used as the initial building block. A plausible synthetic route would involve the monoprotection of one of the hydroxyl groups, followed by the conversion of the remaining hydroxyl group into a good leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution with an N-protected hydroxylamine, like N-hydroxyphthalimide or N-(tert-butoxycarbonyl)hydroxylamine, would install the aminooxy functionality. researchgate.net Deprotection of the hydroxylamine and the terminal alcohol, followed by selective protection and functionalization, would ultimately yield a chain-elongated version of this compound.

Chain Shortening can be accomplished by selecting a shorter α,ω-diol as the starting material, for instance, 1,3-propanediol (B51772) to create a three-carbon linker. The synthetic sequence would be analogous to the elongation strategy, involving selective functionalization of the diol to introduce the aminooxy and the benzyl carbamate moieties.

An alternative, though less common, approach for modifying the chain length could involve more complex multi-step sequences on the pre-formed this compound scaffold. For example, the Cbz group could be removed, and the resulting amine could be used to initiate a sequence of reactions to either extend or shorten the chain, although this would likely be a more challenging and lower-yielding approach compared to synthesizing the desired chain length from the outset.

| Strategy | Exemplary Starting Material | Key Synthetic Steps |

| Chain Elongation | 1,6-Hexanediol | Monoprotection, Tosylation/Halogenation, Nucleophilic substitution with N-protected hydroxylamine, Deprotection/Protection steps |

| Chain Shortening | 1,3-Propanediol | Monoprotection, Tosylation/Halogenation, Nucleophilic substitution with N-protected hydroxylamine, Deprotection/Protection steps |

Applications of Benzyl 4 Aminooxybutyl Carbamate in Advanced Chemical Research

Development of Chemical Probes and Labeling Reagents

The unique bifunctional nature of Benzyl (B1604629) (4-aminooxybutyl)carbamate allows for its sequential or orthogonal functionalization, making it an ideal scaffold for the synthesis of chemical probes and labeling reagents. The protected amine provides a stable handle that can be deprotected at a later synthetic stage, while the aminooxy group offers a chemoselective ligation site.

Synthesis of Fluorescent and Affinity Probes via Aminooxy Ligation

The aminooxy group of Benzyl (4-aminooxybutyl)carbamate can readily react with aldehydes and ketones to form stable oxime ethers. This highly specific and efficient reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry and is widely employed for the construction of chemical probes. Researchers can couple this compound with a variety of aldehyde- or ketone-containing molecules, including fluorophores, to generate fluorescent probes.

For instance, a fluorescent dye functionalized with an aldehyde can be conjugated to this compound. The resulting product, after potential deprotection of the benzyl carbamate (B1207046) group, can then be further linked to a biomolecule of interest. This strategy allows for the modular assembly of probes for fluorescence microscopy, flow cytometry, and other bio-imaging applications. Similarly, affinity tags can be introduced through this ligation method to create probes for pull-down assays and interaction studies.

Generation of Biotinylated or Reporter-Tagged Molecules

Biotinylation is a powerful technique for the detection and purification of proteins and other macromolecules, owing to the high-affinity interaction between biotin (B1667282) and streptavidin. mdpi.com this compound can serve as a linker to attach a biotin moiety to a target molecule. Typically, the benzyl carbamate is first deprotected to reveal the primary amine, which can then be acylated with an activated biotin derivative, such as biotin-N-hydroxysuccinimide ester (Biotin-NHS).

The aminooxy end of the resulting biotinylated linker can then be used to conjugate the molecule to a biomolecule containing a ketone or aldehyde handle. This approach enables the specific and covalent labeling of target molecules with biotin. nih.gov Beyond biotin, other reporter tags like small molecule haptens or isotopically labeled groups can be similarly installed, expanding the repertoire of available detection and analysis methods.

Contribution to Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The aminooxy-aldehyde/ketone ligation is a prime example of a bioorthogonal reaction, and this compound is a valuable reagent in this context.

Role in Site-Specific Protein and Peptide Modification

Site-specific modification of proteins is crucial for understanding their function and for the development of protein-based therapeutics. nih.gov Genetic code expansion techniques allow for the incorporation of unnatural amino acids containing ketone or aldehyde functionalities into proteins at specific sites. nih.gov this compound, or more precisely, its derivatives carrying a payload, can then be used to label these engineered proteins with high specificity within a complex biological milieu.

For example, after deprotecting the benzyl carbamate and attaching a desired functional group (e.g., a drug molecule, a crosslinker), the resulting aminooxy-functionalized molecule can be reacted with the ketone-bearing protein to form a stable oxime linkage. This enables the precise attachment of a payload to a predetermined site on the protein, a strategy that is particularly relevant in the construction of antibody-drug conjugates (ADCs).

Engineering of Bioactive Constructs for In Vitro Studies

The modular nature of this compound facilitates the assembly of complex bioactive constructs for in vitro investigation. By linking different molecular entities to either end of the carbamate, researchers can create bifunctional molecules with tailored properties. For instance, one could link a cell-penetrating peptide to the deprotected amine and use the aminooxy group to attach a fluorescent cargo, thereby creating a tool to study cellular uptake mechanisms.

Utilization as a Synthetic Building Block and Linker in Complex Molecule Synthesis

Beyond its applications in bioconjugation, this compound is a valuable building block in multi-step organic synthesis. The orthogonal protecting groups on its two termini allow for selective transformations at either end without affecting the other. The butyl chain provides a flexible spacer that can be important for the biological activity of the final molecule by positioning functional domains at an optimal distance from each other.

In the synthesis of complex molecules, such as protease-cleavable linkers for antibody-drug conjugates, the benzyl carbamate can serve as a stable protecting group that is later removed under specific conditions, such as catalytic hydrogenation. nih.gov This unmasks a primary amine that can participate in subsequent peptide couplings or other amide bond-forming reactions. The aminooxy group, on the other hand, can be reserved for a late-stage conjugation to a payload molecule bearing an aldehyde or ketone.

The table below summarizes the key reactive functionalities of this compound and their common reaction partners.

| Functional Group | Protecting Group | Reactive Partner | Resulting Linkage |

| Aminooxy | None | Aldehyde, Ketone | Oxime ether |

| Amine | Benzylcarbamate (Cbz) | Activated esters, Isothiocyanates | Amide, Thiourea |

The versatility of this compound as a heterobifunctional linker is further highlighted by its potential inclusion in more advanced linker technologies, such as those used in Proteolysis Targeting Chimeras (PROTACs). While not the exact molecule, related aminobutyl carbamates are utilized in this field.

Precursor for Macrocyclization and Scaffold Assembly

The structural attributes of this compound make it an adept precursor for the synthesis of macrocyclic compounds. The presence of two distinct reactive sites—the aminooxy group and the latent primary amine (revealed upon deprotection of the benzyl carbamate)—allows for its strategic incorporation into peptide or other oligomeric chains.

One of the key features of this compound is the ability to perform selective reactions at either end. The aminooxy group can readily react with aldehydes or ketones to form stable oxime ethers. This specific reactivity allows for the chemoselective ligation of the butyl chain to a molecular scaffold containing a carbonyl group. Following this, the removal of the benzyl carbamate protecting group, typically through hydrogenolysis, unmasks the primary amine. This newly available nucleophile can then participate in an intramolecular cyclization reaction with an electrophilic center elsewhere on the scaffold, leading to the formation of a macrocycle.

The length and flexibility of the four-carbon butyl spacer are crucial in this context. It provides the necessary conformational freedom to facilitate the ring-closing reaction, minimizing ring strain in the resulting macrocyclic structure. Researchers can leverage this property to synthesize a variety of macrocyclic scaffolds with varying ring sizes and functionalities, which are of high value in the development of new therapeutic agents and research probes.

Integration into Bifunctional Linkers for Research Tool Development (e.g., PROTAC scaffolds for research)

This compound serves as a valuable building block for the synthesis of PROTAC linkers. bldpharm.com Its aminooxy functionality allows for straightforward conjugation to a ligand for the target protein, provided that the ligand bears a suitable aldehyde or ketone handle. The benzyl carbamate-protected amine can be deprotected and then coupled to a ligand for an E3 ligase, such as cereblon or VHL. The resulting linker tethers the two distinct ligands, and the butyl chain provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The modular nature of this building block allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points, which is essential for optimizing the degradation of a specific target protein. While direct integration of this compound into PROTACs is a logical extension of its properties, much of the current literature focuses on related aliphatic linkers. bldpharm.com

Design of Self-Immolative Linkers and Release Systems in Research

Self-immolative linkers are intelligent molecular systems designed to release a payload (e.g., a drug or a fluorescent probe) in response to a specific trigger. This technology is particularly relevant in the field of antibody-drug conjugates (ADCs) and other targeted delivery systems. sigutlabs.comresearchgate.net The carbamate group is a well-established motif in the design of such linkers. nih.govnih.gov

Mechanistic Studies of Triggered Release from Carbamate Derivatives

The triggered release from carbamate derivatives, such as this compound, is predicated on a cascade of electronic rearrangements. The stability of the carbamate can be modulated by the nature of its substituents. In the context of self-immolative systems, the benzyl group can be replaced with a trigger-responsive moiety. For instance, a para-aminobenzyl carbamate (PABC) system is a classic example of a self-immolative linker. nih.govchemrxiv.org

The general mechanism for a PABC-based self-immolative linker involves an initial triggering event, such as the enzymatic cleavage of a group attached to the para-amino position of the benzyl ring. nih.gov This cleavage initiates a 1,6-elimination reaction, leading to the release of the payload, carbon dioxide, and an imine byproduct. researchgate.net

While this compound itself is not designed with a triggerable benzyl group, its core structure is highly relevant to the study of these mechanisms. By modifying the benzyl group, researchers can investigate how electronic and steric factors influence the rate and efficiency of the self-immolation process. For example, substituting the benzyl group with different electronically-tuned aromatic systems can provide insights into the kinetics of the release cascade. The aminooxybutyl portion of the molecule can be attached to a payload, allowing for the systematic study of how the payload's structure affects the release profile.

The hydrolysis of carbamates can also be triggered by other stimuli, such as changes in pH or the presence of specific metal ions, leading to the release of an alcohol and a carbamic acid, which in turn decomposes to an amine and carbon dioxide. nih.govrsc.orgresearchgate.net These mechanistic studies are crucial for the design of next-generation release systems with precise control over payload delivery.

Applications in Controlled Release of Research Payloads

The principles of self-immolative chemistry can be applied to create systems for the controlled release of various research payloads. By incorporating a triggerable element into the benzyl carbamate portion of this compound, this molecule can be transformed into a cleavable linker.

For example, if the benzyl group is replaced by a photolabile group, the resulting linker can release its payload upon exposure to light of a specific wavelength. rsc.org This allows for high spatiotemporal control over payload delivery, which is invaluable for studying dynamic biological processes. Similarly, incorporating an enzyme-cleavable moiety would enable payload release specifically in environments where the enzyme is active, such as in the vicinity of tumor cells. sigutlabs.com

The aminooxy group of this compound provides a convenient handle for attaching a wide variety of payloads, including fluorescent dyes, biotin tags, or small-molecule inhibitors. This versatility allows researchers to design and synthesize custom probes for a broad range of biological investigations. The controlled release of these payloads can be used to study cellular signaling pathways, track the localization of specific proteins, or investigate the effects of a transiently delivered inhibitor.

Theoretical and Mechanistic Studies of Benzyl 4 Aminooxybutyl Carbamate

Computational Chemistry and Molecular Modeling

Computational methods provide valuable insights into the molecular properties and reactivity of Benzyl (B1604629) (4-aminooxybutyl)carbamate. These studies, often employing density functional theory (DFT) and other molecular modeling techniques, help to elucidate the molecule's behavior at an atomic level.

Conformational Analysis and Energy Landscapes of the Molecule

The three-dimensional structure and conformational flexibility of Benzyl (4-aminooxybutyl)carbamate are key determinants of its reactivity and interaction with other molecules. Conformational analysis involves identifying the stable conformers of the molecule and mapping the energy landscape associated with rotations around its single bonds.

The carbamate (B1207046) group itself can exist in syn and anti conformations. For many carbamates, the anti rotamer is energetically favored by approximately 1.0–1.5 kcal/mol due to steric and electrostatic reasons. nih.gov However, for some carbamates, the energy difference can be close to zero, leading to a mixture of both isomers in solution. nih.gov In the case of this compound, the bulky benzyl group would likely favor the anti conformation to minimize steric hindrance.

| Torsional Angle | Predicted Stable Conformation | Reasoning |

|---|---|---|

| C-O-C-N (Carbamate) | Anti | Minimizes steric hindrance from the benzyl group. nih.gov |

| C-C bonds (Butyl chain) | Staggered (gauche or anti) | Minimizes torsional strain. libretexts.org |

Electronic Structure Calculations (e.g., HOMO/LUMO energies)

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about its reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminooxy group and the oxygen atoms of the carbamate, as these are the most nucleophilic sites. The LUMO is likely to be centered on the carbonyl group of the carbamate and the aromatic benzyl ring, which can act as electron acceptors.

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| HOMO Localization | Aminooxy group, carbamate oxygens | Electron-rich, nucleophilic centers. |

| LUMO Localization | Carbamate carbonyl, benzyl ring | Electron-withdrawing groups, electrophilic centers. |

| HOMO-LUMO Gap | Moderate | Balance of electron-donating and withdrawing groups. A smaller gap suggests higher reactivity. acs.org |

Reaction Mechanism Investigations

Understanding the mechanisms of the key reactions of this compound is essential for optimizing reaction conditions and controlling product formation.

Detailed Studies of Carbamate Cleavage Mechanisms

The cleavage of the benzyl carbamate group to release the primary amine is a crucial step in many applications. Several mechanisms can be employed for this transformation.

Hydrogenolysis: This is a common method for cleaving benzyl carbamates. The reaction proceeds via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source. The mechanism involves the oxidative addition of the C-O bond of the carbamate to the palladium surface, followed by hydrogenolysis to yield toluene (B28343), carbon dioxide, and the free amine. This method is generally mild and selective.

Acid-catalyzed Cleavage: Strong acids, such as trifluoroacetic acid (TFA) or HBr in acetic acid, can also cleave benzyl carbamates. The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack by the counterion (e.g., bromide) at the benzylic carbon. This results in the formation of a benzyl halide, carbon dioxide, and the protonated amine. The choice of acid and conditions is critical to avoid side reactions, especially if other acid-sensitive functional groups are present.

Other Methods: Other reagents, such as trimethylsilyl (B98337) iodide (TMSI), can also effect the cleavage of carbamates under non-hydrolytic conditions. researchgate.net

| Method | Key Mechanistic Steps | Typical Reagents |

|---|---|---|

| Hydrogenolysis | Oxidative addition to catalyst surface, hydrogenolysis. | H₂, Pd/C |

| Acid-catalyzed | Protonation of carbamate, nucleophilic attack at benzylic carbon. | TFA, HBr/AcOH |

| Silyl-based | Reaction with silyl (B83357) halide to form an unstable intermediate that fragments. | TMSI researchgate.net |

Mechanistic Understanding of Oxime Ligation under Various Conditions

The reaction of the aminooxy group with an aldehyde or ketone to form an oxime is a highly efficient and chemoselective ligation reaction. The mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophilic aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate.

Dehydration: The tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the stable oxime bond.

The rate of oxime ligation is pH-dependent. The reaction is generally fastest at slightly acidic pH (around 4-5). At lower pH, the aminooxy group is protonated, reducing its nucleophilicity. At higher pH, the dehydration step becomes rate-limiting.

Catalysis: The reaction can be significantly accelerated by the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives. acs.org The catalyst functions by first reacting with the carbonyl compound to form a more reactive iminium ion intermediate. This intermediate is then more susceptible to attack by the aminooxy group. The catalyst is regenerated in the final dehydration step. This catalytic mechanism allows for efficient ligation even at neutral pH and with low concentrations of reactants. acs.org

The stability of the resulting oxime bond is a key advantage of this ligation strategy. Oximes are significantly more stable towards hydrolysis than the corresponding imines (Schiff bases), making them suitable for applications in biological systems. iris-biotech.de

Structure-Reactivity and Structure-Property Relationship Studies

Influence of Substituents on Reaction Rates and Selectivity

No published studies were identified that specifically investigate the influence of substituents on the reaction rates and selectivity of this compound. Research in this area would typically involve the synthesis of a series of derivatives with varying electron-donating or electron-withdrawing groups on the benzyl or butyl portions of the molecule. Subsequent kinetic analysis of their reactions would provide insight into how electronic and steric effects modulate the reactivity of the aminooxy or carbamate functionalities. Such studies are crucial for understanding and predicting the chemical behavior of this compound in various chemical transformations.

Exploration of Intramolecular Interactions and Their Impact on Reactivity

There is currently no available research that explores the intramolecular interactions within this compound and their subsequent impact on its reactivity. A thorough investigation would likely employ computational modeling techniques, such as Density Functional Theory (DFT), to analyze potential hydrogen bonding, van der Waals forces, or other non-covalent interactions between the aminooxy, carbamate, and benzyl groups. Understanding these interactions is key to explaining the conformational preferences of the molecule and how they might influence its chemical properties and reactivity.

Kinetic Studies of Relevant Chemical Transformations

No kinetic data for chemical transformations involving this compound has been reported in the available literature. Kinetic studies are fundamental to elucidating reaction mechanisms and would involve monitoring the rate of reaction of this compound with various reagents under controlled conditions. This would allow for the determination of rate laws, activation parameters, and the proposal of detailed reaction pathways. The absence of such data limits the current understanding of its chemical behavior from a quantitative perspective.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The development of more sustainable and efficient methods for synthesizing carbamates, in general, is an active area of research. rsc.orgpsu.edu Traditional methods often involve hazardous reagents like phosgene. researchgate.net Green chemistry approaches are being explored, such as the synthesis of carbamates from amines, carbon dioxide, and alcohols, which offers a halogen-free and less toxic alternative. rsc.orgpsu.edu Basic catalysts have shown promise in converting aliphatic amines to carbamates under mild conditions. rsc.org Another sustainable approach involves the direct conversion of low-concentration CO2 into carbamates using a nonmetallic regenerable reagent and a CO2 capture agent. organic-chemistry.org

For the specific synthesis of Benzyl (B1604629) (4-aminooxybutyl)carbamate and similar bifunctional linkers, flow chemistry presents a promising avenue for increased efficiency and scalability. youtube.combeilstein-journals.org Flow chemistry allows for rapid reaction optimization and can handle reactive intermediates more safely than traditional batch processes. beilstein-journals.org The synthesis of related bifunctional linkers has been achieved through multi-step solution-phase and solid-phase synthesis. researchgate.netnih.govacs.org Future research will likely focus on adapting these methods to flow chemistry and incorporating enzymatic steps to further enhance sustainability.

Expansion of Bioorthogonal Applications Beyond Oxime Ligation

While oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is a well-established and highly effective bioorthogonal reaction, the field is continually seeking new and complementary chemistries. nih.govwikipedia.org The aminooxy group of Benzyl (4-aminooxybutyl)carbamate is central to its utility in forming stable oxime bonds under physiological conditions. nih.gov

Future research could explore the development of novel bioorthogonal reactions that utilize the aminooxy functionality in different ways. Additionally, the carbamate (B1207046) portion of the molecule could be modified to include other bioorthogonal handles, creating heterobifunctional linkers for more complex conjugation strategies. For instance, combining an aminooxy group with a strained alkyne for copper-free click chemistry (SPAAC) in a single linker molecule has been demonstrated to be a powerful method for creating synthetic glycoproteins. acs.org This dual bioorthogonal strategy allows for site-specific engineering of complex biomolecules. acs.org Other bioorthogonal reactions that could be paired with the aminooxy group include Staudinger ligation, nitrone dipole cycloaddition, and tetrazine ligation. wikipedia.orgnih.govnih.gov

Integration into Advanced Materials and Nanoscience Research

The ability of this compound and similar aminooxy-containing molecules to form stable crosslinks makes them valuable components in the development of advanced materials, particularly hydrogels. nih.govexpresspolymlett.comqub.ac.uk Oxime-based hydrogels are attractive for biomedical applications because they are biocompatible, and their mechanical properties can be tuned. nih.govexpresspolymlett.comqub.ac.uk

Future research will likely focus on creating "smart" hydrogels that respond to specific stimuli. By incorporating cleavable linkers or environmentally sensitive moieties alongside the aminooxy crosslinker, materials can be designed to degrade or release therapeutic agents under specific physiological conditions. For example, disulfide bonds can be incorporated to create bio-reducible materials. researchgate.net

In nanoscience, the aminooxy group can be used to functionalize nanoparticles for targeted drug delivery or diagnostic applications. The carbamate end of the molecule can be deprotected to reveal a primary amine, which can then be conjugated to targeting ligands, imaging agents, or therapeutic payloads.

Development of High-Throughput Screening Methodologies for Chemical Probe Discovery

High-throughput screening (HTS) is a crucial tool in drug discovery and chemical biology for rapidly evaluating large libraries of compounds. unchainedlabs.com The development of chemical probes, which are specialized small molecules used to study biological processes, is a key application of HTS. mskcc.orgnih.govrsc.org

This compound can serve as a versatile scaffold for the creation of chemical probe libraries. The aminooxy group allows for the facile attachment of a wide variety of aldehyde- or ketone-containing fragments, a strategy known as oxime-based tethering. nih.gov This approach enables the rapid generation of a diverse set of molecules for screening without the need for extensive purification. nih.gov

Future developments in this area will likely involve the automation of this process, allowing for the creation and screening of even larger and more diverse libraries. researchgate.net Combining oxime-based ligation with other HTS-compatible reactions will enable the construction of more complex and multifunctional probes. The development of novel analytical techniques, such as advanced mass spectrometry methods, will be crucial for characterizing the products of these high-throughput reactions and identifying promising lead compounds. researchgate.net

Application in Chemical Proteomics and Interactome Mapping Studies

Chemical proteomics aims to understand the function of proteins on a global scale using chemical tools. nih.gov A key aspect of this is mapping the interactions between proteins, known as the interactome. researchgate.net Bifunctional cross-linkers are essential tools in these studies, as they can be used to covalently link interacting proteins, which can then be identified by mass spectrometry. nih.gov

This compound, after deprotection of the carbamate to reveal the primary amine, can be used to create homo- or heterobifunctional cross-linkers. The aminooxy group can be reacted with a protein that has been modified to contain an aldehyde or ketone, while the amine can be coupled to a second protein using standard cross-linking chemistry.

Future applications in this area will focus on developing more sophisticated cross-linking strategies to capture transient or weak protein-protein interactions. This could involve the design of photo-activatable cross-linkers or linkers with cleavable spacers that allow for the separation of the cross-linked proteins before analysis. The use of aminooxy-containing probes in combination with quantitative mass spectrometry techniques will enable the dynamic mapping of protein interaction networks in response to various cellular stimuli. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.